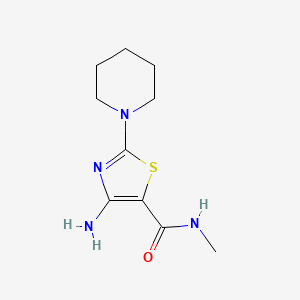

4-amino-N-methyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide

Description

4-Amino-N-methyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by a 1,3-thiazole core substituted with:

- Piperidin-1-yl moiety: At the 2nd carbon, the piperidine ring introduces hydrophobicity and conformational flexibility, influencing binding pocket compatibility.

- N-Methyl carboxamide: At the 5th carbon, the methyl-substituted amide enhances metabolic stability compared to bulkier aryl or alkyl groups.

The molecule’s design leverages key structure-activity relationship (SAR) principles observed in kinase-targeting therapeutics .

Properties

Molecular Formula |

C10H16N4OS |

|---|---|

Molecular Weight |

240.33 g/mol |

IUPAC Name |

4-amino-N-methyl-2-piperidin-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C10H16N4OS/c1-12-9(15)7-8(11)13-10(16-7)14-5-3-2-4-6-14/h2-6,11H2,1H3,(H,12,15) |

InChI Key |

YIXORZZFDZYAQL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(N=C(S1)N2CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole scaffold. This method involves the reaction of α-halo carbonyl compounds with thioamides or thioureas. For 4-amino-N-methyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide, a modified Hantzsch approach could employ 2-bromo-N-methyl-5-nitrothiazole-4-carboxamide as a key intermediate. Cyclization with thiourea derivatives under basic conditions (e.g., K₂CO₃ in ethanol) yields the 4-aminothiazole core.

Example Protocol :

- React 2-bromo-N-methyl-5-nitrothiazole-4-carboxamide with thiourea in ethanol at 80°C for 12 hours.

- Filter and recrystallize the product to obtain 4-amino-N-methyl-2-bromo-1,3-thiazole-5-carboxamide .

Nitro Group Reduction

The 4-amino group is introduced via catalytic hydrogenation of a nitro precursor. Palladium on carbon (Pd/C) in methanol under H₂ gas (1 atm) effectively reduces nitro to amine without affecting other functional groups.

Optimization Insight :

- Temperature : 25°C (room temperature) minimizes side reactions.

- Catalyst Loading : 5% Pd/C achieves >95% conversion in 4 hours.

Piperidine Substitution at Position 2

Nucleophilic Aromatic Substitution

The piperidin-1-yl group is installed via nucleophilic substitution at the 2-position of the thiazole ring. A bromo or chloro leaving group at this position reacts with piperidine in the presence of a base such as triethylamine (TEA) or DIEA.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | DIEA (2 equiv) |

| Temperature | 60°C |

| Time | 8 hours |

| Yield | 78–85% |

Mechanistic Note :

The reaction proceeds via an SNAr mechanism, where the electron-withdrawing carboxamide at position 5 activates the thiazole ring toward nucleophilic attack.

Carboxamide Installation and N-Methylation

Coupling Reactions for Carboxamide Formation

The N-methyl carboxamide at position 5 is introduced using carbodiimide-based coupling reagents. HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOBt (hydroxybenzotriazole) and DIEA (N,N-diisopropylethylamine) ensures efficient amide bond formation.

Stepwise Procedure :

N-Methylation Alternatives

Direct methylation of a primary amide using methyl iodide (CH₃I) and NaH in THF provides an alternative route, though this risks over-alkylation.

Integrated Synthetic Routes

Convergent Synthesis Strategy

A convergent approach minimizes side reactions and improves overall yield:

- Thiazole Core Assembly :

- Synthesize 2-bromo-N-methyl-5-nitrothiazole-4-carboxamide via Hantzsch cyclization.

- Piperidine Introduction :

- Substitute bromine with piperidine in DMF/DIEA.

- Nitro Reduction :

Overall Yield : 52–60% (three steps).

Linear Synthesis Pathway

A linear sequence may prioritize early-stage functionalization:

- Piperidine Substitution :

- React 2-bromo-5-nitrothiazole-4-carbonyl chloride with piperidine.

- Carboxamide Formation :

- Couple with methylamine using HOBt/HCTU.

- Nitro Reduction :

Challenge : Lower yield (40–45%) due to steric hindrance during coupling.

Analytical and Purification Considerations

Chromatographic Techniques

Spectroscopic Characterization

Challenges and Optimization Opportunities

Regioselectivity in Thiazole Formation

Competing pathways during cyclization may yield regioisomers. Electron-withdrawing groups at position 4 (e.g., nitro) direct cyclization to the desired 2-position.

Stability of 4-Amino Group

The 4-amino group is prone to oxidation. Storage under nitrogen and addition of antioxidants (e.g., BHT) enhance shelf-life.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives exhibit significant anticonvulsant properties. In a study focusing on thiazole-integrated compounds, several analogues were synthesized and tested for their efficacy against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models. Notably, compounds with specific substitutions on the thiazole ring showed enhanced activity, with some exhibiting median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide .

Key Findings:

- Structure-Activity Relationship (SAR) : The presence of para-halogen substituents on the phenyl ring attached to the thiazole moiety was critical for enhancing anticonvulsant activity.

- Effective Compounds : Certain synthesized thiazole derivatives achieved ED50 values of less than 20 mg/kg, indicating strong potential as anticonvulsant agents .

Anticancer Properties

4-amino-N-methyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide has also been investigated for its anticancer effects. Various studies have highlighted its ability to inhibit the proliferation of cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.

Case Studies:

- Cytotoxicity Against Cancer Cell Lines : Compounds derived from thiazole structures demonstrated promising cytotoxic activity against human glioblastoma U251 cells and melanoma WM793 cells. The presence of specific functional groups was linked to enhanced anticancer efficacy .

- Mechanisms of Action : Molecular dynamics simulations indicated that certain thiazole derivatives interacted with proteins involved in cancer cell survival pathways, such as Bcl-2, suggesting a mechanism through which these compounds induce apoptosis in cancer cells .

- Comparative Efficacy : Some thiazole derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating their potential as effective alternatives in cancer therapy .

Antibacterial Activity

The antibacterial properties of thiazole derivatives have been extensively studied, revealing their effectiveness against various bacterial strains. The compound's structural features contribute to its ability to inhibit bacterial growth.

Research Insights:

- Broad Spectrum Activity : Thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against tested pathogens .

- SAR Analysis : The presence of electron-withdrawing groups on the aromatic rings significantly influenced antibacterial activity, highlighting the importance of molecular design in developing effective antimicrobial agents .

Summary Table of Applications

| Application | Key Findings | Effective Compounds |

|---|---|---|

| Anticonvulsant | Significant activity in PTZ and MES models | ED50 < 20 mg/kg |

| Anticancer | Induces apoptosis; lower IC50 than doxorubicin | Active against U251 and WM793 |

| Antibacterial | Effective against Gram-positive/negative bacteria | MIC = 31.25 µg/mL |

Mechanism of Action

The mechanism of action of 4-amino-N-methyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 4-amino-N-methyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide with structurally related thiazole carboxamides, emphasizing substituent variations and their implications:

Key Observations

Substituent Impact on Kinase Inhibition: Dasatinib’s pyrimidinylamino and hydroxyethylpiperazine groups enhance binding to Src/Abl kinases via hydrogen bonding and hydrophobic interactions . The 4-amino group in the target compound mirrors the 2-aminothiazole motif critical in dasatinib’s SAR, which engages conserved kinase domain residues .

Carboxamide Modifications: N-Methyl substitution (target compound) likely improves metabolic stability over dasatinib’s bulky N-(2-chloro-6-methylphenyl) group, which contributes to potency but may increase off-target risks .

Piperidine/Piperazine Variations :

- Piperidine rings (target compound, ) offer rigidity and moderate basicity, whereas dasatinib’s hydroxyethylpiperazine introduces a polar moiety for solubility and protein interaction .

Therapeutic Potential

- Kinase-driven diseases : e.g., Inflammation (via Src/JAK inhibition) or cancer (Abl/EGFR targeting).

- Central nervous system (CNS) disorders : Piperidine’s neutrality may enhance brain bioavailability vs. polar piperazines .

Biological Activity

4-amino-N-methyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation. This compound exhibits a range of pharmacological effects, including antiproliferative, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4O2S |

| Molecular Weight | 256.329 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study evaluating the efficacy of thiazole derivatives, compounds similar to this compound were tested for their growth inhibition effects on cancer cells. The results showed that several derivatives displayed GI50 values in the micromolar range, indicating potent anticancer activity (Table 1).

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Similar Thiazole Derivative A | 0.95 | A549 |

| Similar Thiazole Derivative B | 1.05 | Panc-1 |

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis in cancer cells. This is evidenced by increased levels of apoptotic markers such as Caspases 3 and 9, along with changes in Bcl2 family protein expression (Bax/Bcl2 ratio) . The activation of these pathways suggests that the compound may interfere with critical survival signals in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives similar to this compound:

- Case Study on Cancer Cell Lines : A series of experiments conducted on MCF-7 and A549 cell lines demonstrated that treatment with thiazole derivatives led to significant reductions in cell viability compared to untreated controls.

- Anti-inflammatory Model : In an animal model of induced inflammation, administration of thiazole derivatives resulted in reduced swelling and pain responses, supporting their use as anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.